5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dimethylaniline with thiosemicarbazide in the presence of an oxidizing agent. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: A parent compound with similar structural features.
2,4-Dimethylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Diazenyl compounds: Molecules containing the diazenyl functional group.
Uniqueness
5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a diazenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
CAS No. |
189291-69-8 |
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Molecular Formula |
C11H11N3OS2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
5-[(2,4-dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3OS2/c1-6-3-4-8(7(2)5-6)13-14-10-9(15)12-11(16)17-10/h3-5,10H,1-2H3,(H,12,15,16) |
InChI Key |
SYKRMTCLRAWASN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2C(=O)NC(=S)S2)C |
Origin of Product |
United States |
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